

## assessing potential off-target effects of MS6105

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Compound of Interest		
Compound Name:	MS6105	
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## **Technical Support Center: MS6105**

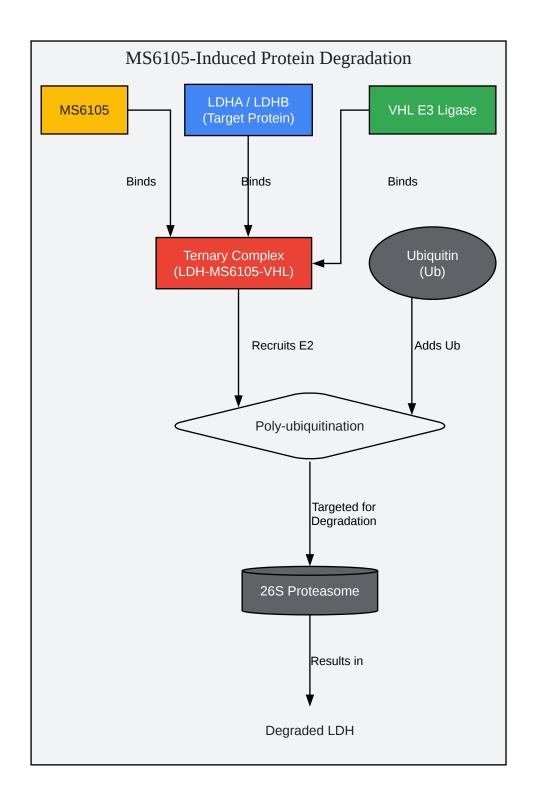
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the potential off-target effects of **MS6105**, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Lactate Dehydrogenase (LDH).

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action for MS6105?

A1: **MS6105** is a PROTAC designed to induce the degradation of its target proteins.[1] It functions by forming a ternary complex between the target protein (LDHA or LDHB), and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This process is dependent on the ubiquitin-proteasome system (UPS).[2][4]





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**Caption:** Mechanism of Action for **MS6105** PROTAC. (Max Width: 760px)

Q2: What are the confirmed on-targets of MS6105?







A2: The primary, intended targets of **MS6105** are the two main subunits of Lactate Dehydrogenase: LDHA and LDHB.[2][4] An unbiased global proteomic study confirmed that **MS6105** significantly degrades both LDHA and LDHB.[2][5]

Q3: How were the selectivity and off-target effects of MS6105 initially evaluated?

A3: The selectivity of **MS6105** was evaluated using an unbiased global proteomic study (mass spectrometry).[2][3] This method allows for the quantification of thousands of proteins in cells following treatment with the compound, revealing which proteins are significantly downregulated (potential off-targets) besides the intended targets, LDHA and LDHB.[2]

Q4: I am observing an unexpected phenotype in my experiments. Could this be due to an off-target effect of **MS6105**?

A4: While **MS6105** was designed for specificity, unexpected phenotypes could potentially arise from off-target effects. This may involve the degradation of proteins other than LDHA and LDHB. It is also important to consider that the observed phenotype could be a downstream consequence of LDHA/B degradation rather than a direct off-target effect. To investigate, we recommend validating potential off-targets identified in proteomic screens or using the negative control compounds, **MS6105**N1 (compound 33) and **MS6105**N2 (compound 34), which do not degrade LDH, to see if the phenotype persists.[2][3]

Q5: What are the appropriate negative controls for an MS6105 experiment?

A5: Two negative control compounds have been developed for **MS6105**: compound 33 (**MS6105**N1) and compound 34 (**MS6105**N2).[2][3] These compounds are structurally related to **MS6105** but are designed to be inactive; they do not degrade LDH and can be used to confirm that the observed biological effects are due to the degradation of the target proteins and not some other, non-specific activity of the molecule.[3]

## **Troubleshooting Guide**



Problem / Observation	Possible Cause	Recommended Action
High cell toxicity at concentrations that induce LDH degradation.	1. Potent on-target effect in the specific cell line. 2. Off-target protein degradation.	1. Perform a dose-response curve and correlate LDH degradation levels (via Western Blot) with the onset of toxicity. 2. Run a global proteomics experiment to identify other degraded proteins. 3. Use the negative controls (MS6105N1, MS6105N2) to see if toxicity is independent of LDH degradation.[2][3]
Observed phenotype does not match known functions of LDH.	Novel downstream effect of LDH degradation in your model. 2. Off-target effect.	Review literature for LDH's role in the specific cellular context. 2. Perform a rescue experiment by re-introducing catalytically active or inactive LDH. 3. Validate potential off-targets using targeted proteomics or Western Blot.
Inconsistent results across different cell lines.	Cell line-specific expression levels of VHL E3 ligase. 2.  Different expression profiles of potential off-target proteins.	1. Quantify VHL expression in the cell lines being used. 2. Test MS6105 in multiple cell lines to determine if the effects are cell-type specific.[6] 3. Perform cell line-specific proteomic analysis to identify unique off-targets.

## **Quantitative Data Summary**

The following table summarizes the degradation and growth inhibition potency of **MS6105** in pancreatic cancer cell lines as reported in the literature.



Cell Line	Parameter	Value	Reference
PANC1	DC50 (LDHA)	38 nM	[1][3]
PANC1	DC50 (LDHB)	74 nM	[1]
PANC1	D <sub>max</sub> (LDHA)	93 ± 2.6%	[3]
PANC1	GI50	16.1 μΜ	[1][3]
MiaPaca2	GI50	12.2 μΜ	[1]

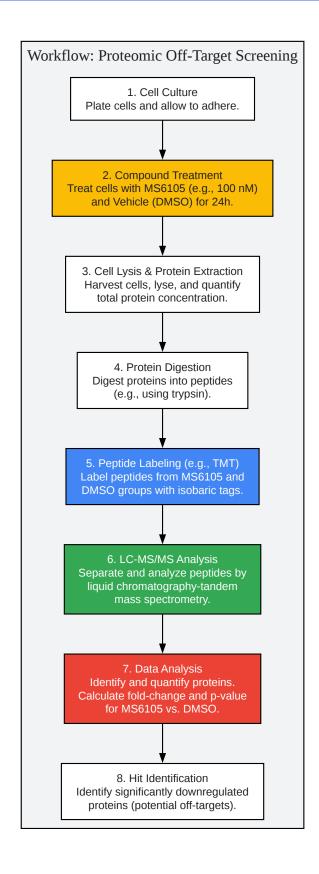
- DC50: Half-maximal degradation concentration.
- D<sub>max</sub>: Maximum degradation percentage.
- GI<sub>50</sub>: Half-maximal growth inhibition concentration.

## **Experimental Protocols**

# Protocol 1: Global Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying on- and off-target protein degradation induced by **MS6105** using quantitative mass spectrometry.





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Caption: Experimental workflow for off-target identification. (Max Width: 760px)



#### Methodology:

- Cell Treatment: Culture cells (e.g., PANC1) to ~80% confluency. Treat cells with a specified concentration of MS6105 (e.g., 100 nM) and a vehicle control (DMSO) for a set duration (e.g., 24 hours).
- Lysis and Digestion: Harvest and lyse the cells. Quantify the protein concentration, and digest the proteins into peptides using an enzyme like trypsin.
- Quantitative Mass Spectrometry: Analyze the peptide samples using liquid chromatographytandem mass spectrometry (LC-MS/MS). For quantification, methods like Tandem Mass Tag (TMT) labeling or label-free quantification can be used.
- Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins.
   Determine the relative abundance of each protein in the MS6105-treated sample compared to the vehicle control. Proteins that are significantly downregulated are considered potential degradation targets.

## Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the binding of a compound to its target in a cellular environment.[7] Ligand binding typically stabilizes a protein, increasing its melting temperature. [8] This can be used to confirm direct engagement with intended targets and to identify potential off-target binding.[7][9]

#### Methodology:

- Treatment: Treat intact cells with MS6105 or a vehicle control.
- Heating: Heat the treated cells across a range of temperatures to induce protein denaturation.[7][10]
- Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

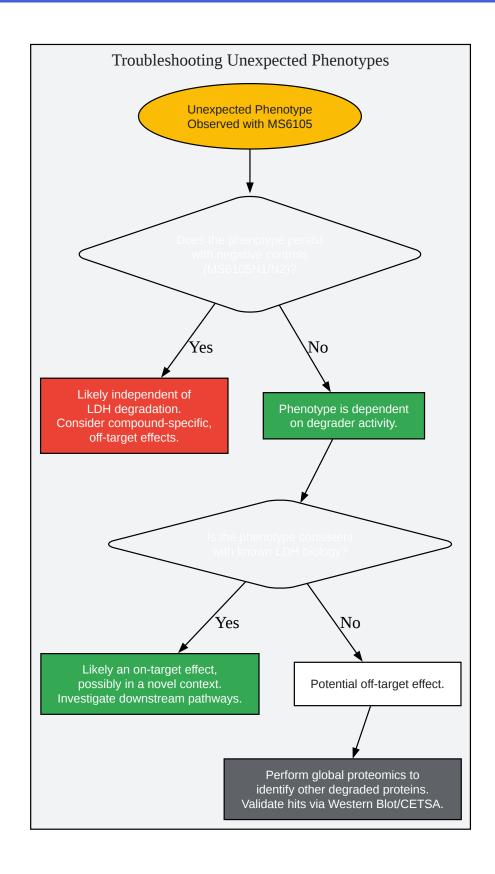






- Detection: Quantify the amount of a specific protein (e.g., LDHA or a potential off-target) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[9][11]
- Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve
  to a higher temperature in the presence of MS6105 indicates direct binding and stabilization
  of the protein.





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**Caption:** Logic diagram for troubleshooting off-target effects. (Max Width: 760px)



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